
Bis(2-methoxyhex-5-en-1-yl)mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-methoxyhex-5-en-1-yl)mercury is an organomercury compound characterized by the presence of two 2-methoxyhex-5-en-1-yl groups bonded to a central mercury atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-methoxyhex-5-en-1-yl)mercury typically involves the reaction of mercury(II) acetate with 2-methoxyhex-5-en-1-yl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the bromide ion is replaced by the mercury acetate group, forming the desired organomercury compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
Bis(2-methoxyhex-5-en-1-yl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and corresponding organic products.
Reduction: Reduction reactions can convert the mercury center to elemental mercury or other lower oxidation states.
Substitution: The 2-methoxyhex-5-en-1-yl groups can be substituted with other nucleophiles, leading to the formation of different organomercury compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and halides can be employed under mild conditions.
Major Products Formed
Oxidation: Mercury(II) oxide and organic aldehydes or ketones.
Reduction: Elemental mercury and corresponding organic alcohols.
Substitution: Various organomercury compounds depending on the nucleophile used.
Scientific Research Applications
Bis(2-methoxyhex-5-en-1-yl)mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential effects on biological systems and as a tool for studying mercury toxicity.
Medicine: Explored for its potential use in developing mercury-based pharmaceuticals.
Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of Bis(2-methoxyhex-5-en-1-yl)mercury involves its interaction with cellular components, particularly thiol-containing proteins and enzymes. The compound can bind to the thiol groups, leading to the inhibition of enzyme activity and disruption of cellular functions. This interaction is primarily responsible for its toxic effects on biological systems.
Comparison with Similar Compounds
Similar Compounds
Methylmercury: Known for its neurotoxic effects and environmental impact.
Ethylmercury: Used in vaccines as a preservative (thiomersal).
Phenylmercury: Employed in antifungal and antibacterial applications.
Uniqueness
Bis(2-methoxyhex-5-en-1-yl)mercury is unique due to its specific structure, which imparts distinct chemical properties and reactivity compared to other organomercury compounds
Properties
CAS No. |
67247-82-9 |
|---|---|
Molecular Formula |
C14H26HgO2 |
Molecular Weight |
426.95 g/mol |
IUPAC Name |
bis(2-methoxyhex-5-enyl)mercury |
InChI |
InChI=1S/2C7H13O.Hg/c2*1-4-5-6-7(2)8-3;/h2*4,7H,1-2,5-6H2,3H3; |
InChI Key |
MXKTXJDNTUMFTO-UHFFFAOYSA-N |
Canonical SMILES |
COC(CCC=C)C[Hg]CC(CCC=C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


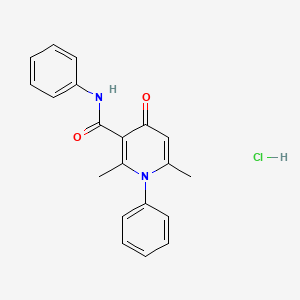

![2-[(2H-1,3,2-Benzodioxarsol-2-yl)oxy]phenol](/img/structure/B14478838.png)
![{[5-(4-Methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B14478846.png)
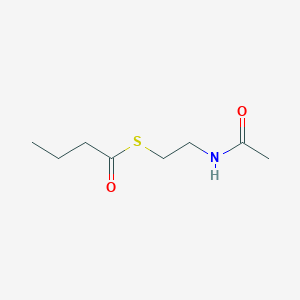
![2-Diazonio-3-oxo-1,3-bis[(2,2,6,6-tetramethylpiperidin-4-yl)oxy]prop-1-en-1-olate](/img/structure/B14478854.png)
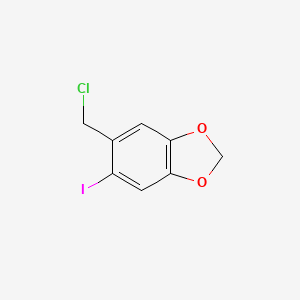
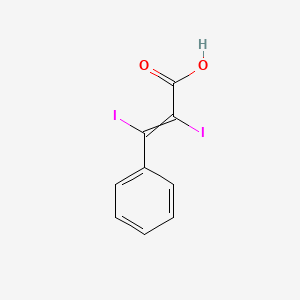
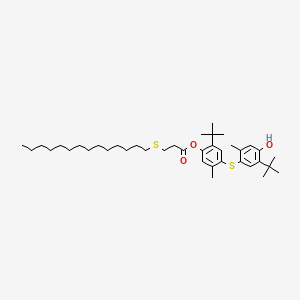
![1-(4-Methyl-2-{(E)-[4-(2-nitroanilino)phenyl]diazenyl}phenoxy)butan-2-ol](/img/structure/B14478872.png)
![(E)-1-(4-Ethoxyphenyl)-N-[4-(3-methoxypropyl)phenyl]methanimine](/img/structure/B14478878.png)
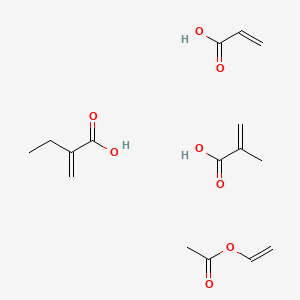
![4-methyl-14-oxa-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2(7),8,10,12,15,17-heptaen-3-one](/img/structure/B14478890.png)
![Bicyclo[4.3.2]undeca-7,10-diene](/img/structure/B14478891.png)
